3-Benzyl-4-hydroxy-4-phenyl-1,3-thiazolidine-2-thione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-4-hydroxy-4-phenyl-1,3-thiazolidine-2-thione typically involves the reaction of thiazolidine-2-thione with benzyl and phenyl groups under controlled conditions. One common method includes the use of thiazolidine-2-thione (1.20 g, 10.0 mmol), sodium hydroxide (0.44 g, 11.0 mmol), and ethanol (40 mL) in a three-necked flask at 40°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-4-hydroxy-4-phenyl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .
Scientific Research Applications
3-Benzyl-4-hydroxy-4-phenyl-1,3-thiazolidine-2-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-4-hydroxy-4-phenyl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2-thione: A parent compound with similar structural features.
4-Phenylthiazolidine-2-thione: Shares the thiazolidine core with a phenyl group.
3-Benzylthiazolidine-2-thione: Contains a benzyl group attached to the thiazolidine ring.
Uniqueness
3-Benzyl-4-hydroxy-4-phenyl-1,3-thiazolidine-2-thione is unique due to the presence of both benzyl and phenyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in research and industry .
Properties
CAS No. |
23509-73-1 |
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Molecular Formula |
C16H15NOS2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
3-benzyl-4-hydroxy-4-phenyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C16H15NOS2/c18-16(14-9-5-2-6-10-14)12-20-15(19)17(16)11-13-7-3-1-4-8-13/h1-10,18H,11-12H2 |
InChI Key |
ASDJEXFAWDPZFR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(=S)S1)CC2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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